molecular formula C26H23N3O B11145227 N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B11145227
M. Wt: 393.5 g/mol
InChI Key: WERQTZYZWDMTCJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates multiple indole moieties. The indole scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active molecules and natural products . While specific biological data for this exact compound is not extensively reported in the literature, structural analogues based on the indole core have demonstrated significant research interest across various fields. Compounds containing indole and acetamide functional groups have been investigated for their diverse pharmacological properties. For instance, research on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives has highlighted their potential as novel inhibitors targeting viral replication, showing promise against pathogens like respiratory syncytial virus (RSV) and SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp) activity . Furthermore, other N-substituted indole acetamide and glyoxylamide derivatives have been synthesized and evaluated for their potent anti-proliferative activities against various human cancer cell lines, inducing apoptosis through caspase-dependent pathways . This compound serves as a valuable building block for researchers in chemical biology and drug discovery, enabling further structural exploration and functionalization to develop new therapeutic agents. It is also a key intermediate for the synthesis of more complex heterocyclic systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C26H23N3O/c30-26(27-15-14-21-17-28-23-12-6-5-11-22(21)23)18-29-24-13-7-4-10-20(24)16-25(29)19-8-2-1-3-9-19/h1-13,16-17,28H,14-15,18H2,(H,27,30)

InChI Key

WERQTZYZWDMTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a substituted indole acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

    Tryptamine and Indole Acetic Acid Coupling:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, typically using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of indole-2-carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antitumor Activity

One of the most prominent applications of this compound is its antitumor activity . Research indicates that derivatives of indole compounds, including N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide, exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • A study demonstrated that indole derivatives possess significant anti-proliferative effects on human cancer cells, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound showed an IC50 value indicating potent activity against HepG2 cells, suggesting its potential as a therapeutic agent in treating liver cancer .
  • Another patent describes a related indole derivative with similar antitumor properties, specifically targeting solid tumors such as colon and lung cancers. This highlights the broader applicability of indole-based compounds in oncology .

Neuropharmacological Effects

Indole compounds are also known for their neuropharmacological properties , including antidepressant and anxiolytic effects. The structural similarities between this compound and other known psychoactive substances suggest potential applications in treating mood disorders.

Research Insights

Research has shown that indole derivatives can modulate serotonin receptors, which play a crucial role in mood regulation. This mechanism could position this compound as a candidate for further investigation in the treatment of depression and anxiety disorders.

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of indole derivatives. The synthesis of various N-substituted indole compounds has shown promising results against bacterial strains, indicating potential use in developing new antibiotics.

Experimental Findings

A series of synthesized indole compounds were evaluated for their antimicrobial activity, revealing effective inhibition against several pathogenic bacteria. This suggests that this compound could be further studied for its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions between tryptamine derivatives and acetamides or related structures. Various methods have been developed to optimize yield and purity during synthesis.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole rings can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can inhibit or activate the target, leading to various biological effects.

Molecular Targets and Pathways

    Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.

    Enzymes: It can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

    Pathways: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs of N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide, highlighting their substituents and bioactivities:

Compound Name Structural Features Biological Activity Reference
N-[2-(1H-Indol-3-yl)ethyl]acetamide (N-Acetyltryptamine) Single indole-ethyl-acetamide No cytotoxicity in SMMC-7721 (liver cancer) and HeLa (cervical cancer) cells
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-N-substituted-2-oxoacetamide derivatives Adamantane-substituted indole-oxoacetamide IC50 = 10.56 µM (HepG2 liver cancer cells)
N-(2-(2-((4-chlorophenyl)(hydroxy)methyl)-1H-indol-3-yl)ethyl)acetamide (5d) Chlorophenyl-hydroxymethyl-indole-ethyl-acetamide Not reported; synthesized via column chromatography (73% yield)
KCH-1521 N-Acylurea derivative with indole and benzo[d][1,3]dioxol groups Modulates talin activity in HUVECs
N-((1H-indol-3-yl)methyl)-8-hydroxyquinoline-2-carboxamide (6d) Hydroxyquinoline-indole hybrid Aβ1-42 aggregation inhibition in neurodegenerative studies

Key Structural and Functional Differences

  • KCH-1521 replaces the acetamide with an N-acylurea moiety, broadening its application as a protein modulator .
  • Substituent Effects :

    • The adamantane group in derivatives improves lipid solubility and cellular uptake, contributing to potent anticancer activity .
    • Phenyl substitutions (e.g., in the target compound and ’s N-phenylacetamide) may enhance aromatic stacking interactions with hydrophobic binding pockets .
  • Biological Activity Trends: Simpler analogs like N-acetyltryptamine () lack significant cytotoxicity, suggesting that additional substituents (e.g., phenyl, adamantane) are critical for bioactivity .

Pharmacological Implications

  • Anticancer Potential: Adamantane-containing derivatives () induce caspase-dependent apoptosis, suggesting the target compound’s phenyl-indole groups could be optimized for similar pathways .
  • Neuroprotection: Hydroxyquinoline-indole hybrids () inhibit Aβ1-42 aggregation, a hallmark of Alzheimer’s disease, highlighting the versatility of indole-acetamides in targeting neurodegenerative disorders .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is an indole-based compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OC_{18}H_{18}N_{2}O with a molecular weight of approximately 278.35 g/mol. The compound features a unique indole structure, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of indole derivatives through cyclization and acylation processes. These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA .

Anticancer Properties

Indole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that certain indole-based compounds can inhibit the proliferation of cancer cell lines, including HCT-116 and MCF-7, with IC50 values in the low micromolar range . The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells.

Neuropharmacological Effects

The indole moiety is known to interact with various neurotransmitter receptors. Compounds similar to this compound have been reported to exhibit melatoninergic activity, suggesting potential applications in sleep disorders and mood regulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of indole derivatives found that one specific derivative exhibited an MIC of 3.90 µg/mL against S. aureus ATCC 25923, indicating strong antibacterial properties .
  • Cytotoxic Activity : Another investigation into the cytotoxic effects revealed that some synthesized indole compounds displayed significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells .

Data Summary

Biological Activity Tested Strain/Cell Line MIC/IC50
AntimicrobialMRSA0.98 µg/mL
AnticancerHCT-116Low µM range
AnticancerMCF-7Low µM range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling indole derivatives with acetamide precursors. Key steps include:

  • Indole functionalization : Alkylation or acylation of indole moieties under basic conditions (e.g., pyridine) to introduce ethyl or phenyl groups .
  • Amide bond formation : Use of coupling agents like EDCI or HOBt in inert solvents (e.g., DMF) to link indole-ethyl and phenyl-indole subunits .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly affect yields (reported 6–17% in similar compounds) .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Identify indole NH protons (δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and acetamide carbonyls (δ 165–170 ppm). Substituent effects (e.g., phenyl vs. methoxy groups) shift peaks predictably .
  • HRMS : Confirm molecular formula (e.g., C28H25N3O for related structures) with <5 ppm mass error .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in indole cores) .

Advanced Research Questions

Q. How does the compound’s dual indole moiety influence its pharmacological activity compared to mono-indole derivatives?

  • Mechanistic Insight : Dual indole systems enhance binding to hydrophobic pockets in targets like Bcl-2/Mcl-1, increasing apoptotic activity in cancer cells (IC50 <10 μM in leukemia models) .
  • Comparative Studies : Mono-indole analogs (e.g., 2-phenylindole derivatives) show 3–5× lower potency due to reduced target engagement .
  • Methodological Approach : Use fluorescence polarization assays to quantify protein binding affinity (Kd) and molecular dynamics simulations to model interactions .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to explain bioavailability gaps .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation improves solubility and reduces off-target effects in murine models .
  • Dose-Response Analysis : Use Hill slope modeling to differentiate efficacy thresholds in cell-based vs. animal studies .

Q. How can molecular docking simulations predict the compound’s interaction with targets like Bcl-2/Mcl-1 proteins?

  • Protocol :

Target Preparation : Retrieve Bcl-2/Mcl-1 crystal structures (PDB: 2W3L, 5C3V) and optimize protonation states using tools like AutoDockTools.

Ligand Docking : Perform flexible docking (e.g., AutoDock Vina) with indole-acetamide conformers, prioritizing binding poses with ΔG < -8 kcal/mol .

Validation : Compare predicted binding sites with mutagenesis data (e.g., Arg263 in Mcl-1 as critical for indole interactions) .

Q. What challenges arise in establishing structure-activity relationships (SAR) for indole-acetamide derivatives, and how can systematic substitution studies address them?

  • Challenges :

  • Conformational Flexibility : Indole rings adopt multiple orientations, complicating SAR interpretation .
  • Off-Target Effects : Substitutions (e.g., nitro groups) may enhance reactivity but reduce selectivity .
    • Solutions :
  • Regioselective Modifications : Introduce substituents at indole C-5 or phenyl para-positions to isolate electronic vs. steric effects .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on thermal stability and solubility across studies?

  • Thermal Stability : Use DSC/TGA to compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. Contradictions may arise from moisture content or polymorphic forms .
  • Solubility : Employ shake-flask assays with biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO to mimic physiological conditions .

Methodological Resources

  • Synthetic Protocols : Refer to coupling strategies in and .
  • Analytical Standards : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Biological Assays : Use MTT assays for cytotoxicity and flow cytometry for apoptosis profiling .

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